molecular formula C11H21NO8 B15200164 tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B15200164
M. Wt: 295.29 g/mol
InChI Key: KBKNFFCRGLWBNP-JAKFOPAFSA-N
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Description

tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a tert-butyl ester functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of hydroxyl groups followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its hydroxyl groups make it a suitable substrate for various enzymatic reactions.

Medicine

In medicine, this compound has potential applications as a drug intermediate. Its structural features allow for the development of derivatives with therapeutic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The tert-butyl ester group can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,8-diazabicyclo [3.2.1]octane-3-carboxylate: This compound has a similar tert-butyl ester group but differs in its bicyclic structure.

    tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: Another compound with a tert-butyl ester group, but with a different piperidine ring substitution pattern.

Uniqueness

tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to its multiple hydroxyl groups and specific stereochemistry. These features provide it with distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H21NO8

Molecular Weight

295.29 g/mol

IUPAC Name

tert-butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO8/c1-10(2,3)20-9(18)12-8(17)6(15)5(14)7(16)11(12,19)4-13/h5-8,13-17,19H,4H2,1-3H3/t5-,6-,7+,8?,11-/m1/s1

InChI Key

KBKNFFCRGLWBNP-JAKFOPAFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C([C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(C(C(C1(CO)O)O)O)O)O

Origin of Product

United States

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